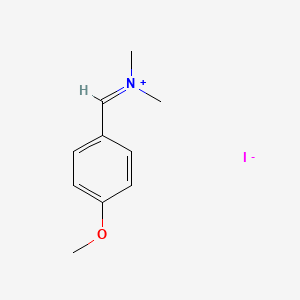
(4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is an organic compound with a unique structure that includes a methoxyphenyl group and a dimethylmethaniminium group bonded to an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine in the presence of an iodinating agent. The reaction conditions often include a solvent such as methanol or ethanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as solvent recovery, purification, and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is used as a precursor for synthesizing other complex organic molecules. It serves as an intermediate in various organic synthesis reactions.
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and cellular processes. Its unique structure allows it to interact with specific biological targets.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may be used in drug development for targeting specific pathways or receptors.
Industry
Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
Similar Compounds
p-Iodoanisole: Similar in structure but lacks the dimethylmethaniminium group.
Vinyl chloride: Shares some reactivity but differs significantly in structure and applications.
2,5-bis(4-methoxyphenyl)-1,3,4-thiadiazole: Another compound with a methoxyphenyl group but with different functional groups and properties.
Uniqueness
(4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is unique due to its combination of a methoxyphenyl group and a dimethylmethaniminium group
Properties
CAS No. |
79865-85-3 |
|---|---|
Molecular Formula |
C10H14INO |
Molecular Weight |
291.13 g/mol |
IUPAC Name |
(4-methoxyphenyl)methylidene-dimethylazanium;iodide |
InChI |
InChI=1S/C10H14NO.HI/c1-11(2)8-9-4-6-10(12-3)7-5-9;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChI Key |
TWZXTDDNZDRRMV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](=CC1=CC=C(C=C1)OC)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


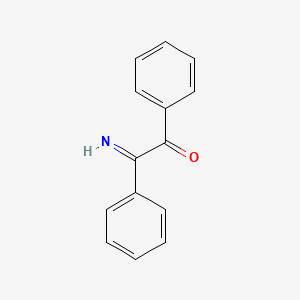
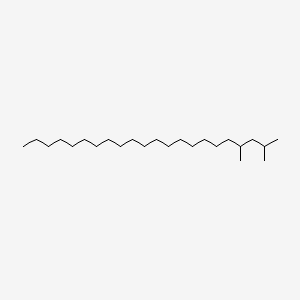
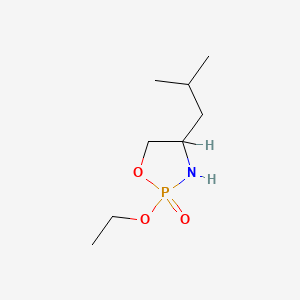
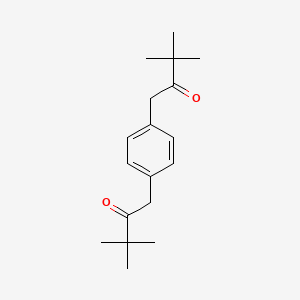

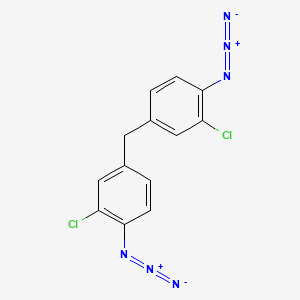
![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
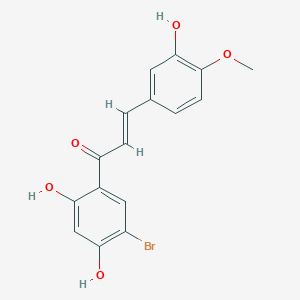
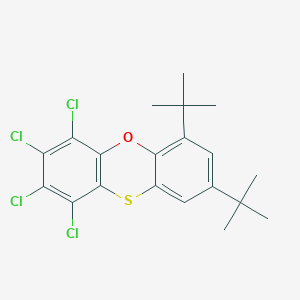
![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)

methanone](/img/structure/B14436616.png)
